16,17-Dihydroxyviolanthrone

Description

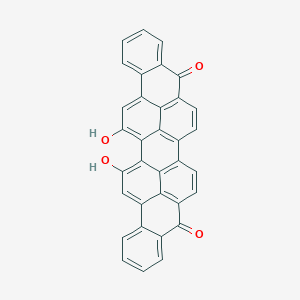

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

30,34-dihydroxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H16O4/c35-25-13-23-15-5-1-3-7-19(15)33(37)21-11-9-17-18-10-12-22-28-24(16-6-2-4-8-20(16)34(22)38)14-26(36)32(30(18)28)31(25)29(17)27(21)23/h1-14,35-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYICCKROPVHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C4C5=C(C=CC(=C35)C2=O)C6=C7C4=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059574 | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-59-6 | |

| Record name | 16,17-Dihydroxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,17-Dihydroxyviolanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxydibenzanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16,17-dihydroxyviolanthrene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16,17-DIHYDROXYVIOLANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA294C8LU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 16,17 Dihydroxyviolanthrone and Its Derivatives

Established Synthetic Routes to 16,17-Dihydroxyviolanthrone

Oxidative Condensation Pathways

The synthesis of the violanthrone (B7798473) core, a precursor to this compound, is often achieved through oxidative condensation reactions. A common industrial method involves the potash fusion of benzanthrone (B145504). This process typically requires heating benzanthrone with potassium hydroxide.

A high-purity violanthrone can be obtained from 4,4'-bibenzanthronyl through either alkaline or acid ring closure, preferably in the presence of an oxidizing agent. chemicalbook.com When this ring closure is performed in sulfuric acid with an excess of manganese dioxide, it yields 16,17-violanthronequinone. chemicalbook.com This quinone can then be readily reduced to this compound using a reducing agent like sodium hydrogen sulfite (B76179). chemicalbook.com Another approach involves the oxidation of biphenyl (B1667301) zanthrone in a solution of concentrated sulfuric acid with manganese dioxide as the oxidant, followed by reduction with sodium sulfite to yield this compound.

Demethylation Reactions of Alkoxy Precursors

A prevalent laboratory-scale synthesis of this compound involves the demethylation of its more soluble precursor, 16,17-dimethoxyviolanthrone. This method is often favored for producing the dihydroxy compound which can then be used in further derivatization reactions. The dimethyl ether of this compound, known as Caledon Jade Green or Indanthren Brilliant Green B, is a well-established dye. chemicalbook.com The reduction of both this compound and 16,17-dimethoxyviolanthrone can be studied using photochemical methods. nih.gov

Advanced Functionalization Strategies for this compound Derivatives

The presence of hydroxyl groups on the this compound core allows for a variety of functionalization reactions, enabling the synthesis of a wide range of derivatives with tailored properties. Due to the low solubility of violanthrone in many organic solvents, its dihydroxy derivative is a key intermediate for modifications through etherification or esterification. beilstein-journals.org

Etherification and Esterification Protocols

Ether and ester derivatives of this compound are commonly synthesized to improve solubility and modify its electronic properties.

Etherification: Ether derivatives are typically prepared by treating this compound with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.comgoogle.com This Williamson ether synthesis is a well-established protocol for producing various dialkoxy derivatives. For instance, reacting this compound with bromoalkanes of varying chain lengths (e.g., 2-ethylhexyl bromide, 1-bromooctane, 1-bromododecane) in DMF with potassium carbonate yields the corresponding 16,17-dialkoxyviolanthrones. beilstein-journals.org

Esterification: Ester derivatives can be synthesized by reacting this compound with an acid halide in the presence of a non-nucleophilic base like pyridine. google.com Another method involves treatment with a dialkyl alkanephosphonate in a polar solvent such as nitrobenzene, with a non-nucleophilic base like N,N-dimethylaniline. google.com These reactions are crucial for creating derivatives with specific functionalities. rug.nl

Table 1: Examples of Etherification Reactions of this compound

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

| This compound | 2-Ethylhexyl bromide | N,N-Dimethylformamide (DMF) | Potassium Carbonate | 16,17-Bis(2-ethylhexyloxy)violanthrone |

| This compound | 1-Bromooctane | N,N-Dimethylformamide (DMF) | Potassium Carbonate | 16,17-Dioctyloxyviolanthrone |

| This compound | 1-Bromododecane | N,N-Dimethylformamide (DMF) | Potassium Carbonate | 16,17-Didodecyloxyviolanthrone |

Incorporation of Electron-Deficient Moieties

To tune the electronic properties of violanthrone derivatives, particularly for applications in organic electronics, electron-deficient groups can be introduced. A common strategy is the Knoevenagel condensation of a 16,17-dialkoxyviolanthrone derivative with a compound containing active methylene (B1212753) groups, such as malononitrile (B47326). beilstein-journals.org This reaction is typically carried out in a solvent like anhydrous chlorobenzene. beilstein-journals.org The introduction of dicyanomethylene groups has been shown to significantly enhance the optical absorption and lead to materials with low HOMO-LUMO gaps. researchgate.net These modifications can transform the material into a p-type semiconductor. beilstein-journals.org

Halogenation Reactions

Halogenation of the violanthrone core is another method to create derivatives with altered properties. For example, bromination can be performed to introduce bromine atoms onto the aromatic backbone. While specific details on the direct halogenation of this compound are not extensively detailed in the provided context, the synthesis of halogenated derivatives of related compounds suggests this is a viable functionalization strategy. beilstein-journals.org

Electronic Structure and Spectroscopic Characterization of 16,17 Dihydroxyviolanthrone Systems

Fundamental Electronic Transitions and Molecular Orbital Energies

The arrangement of molecular orbitals, particularly the frontier orbitals, dictates the electronic transitions that govern the compound's interaction with light and its behavior in redox reactions.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic properties and reactivity of a molecule. For 16,17-dihydroxyviolanthrone, the HOMO-LUMO gap is approximately 3.2 eV. This relatively large gap is indicative of the compound's significant chemical stability. The energy of these frontier orbitals and their gap can be modified through chemical functionalization. For instance, the introduction of electron-withdrawing groups or the formation of derivatives can lead to a narrowing of the HOMO-LUMO gap, with values for some derivatives reported as low as 1.46-1.47 eV. beilstein-journals.orgsmolecule.com

| Compound | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|

| This compound | ~3.2 | |

| Violanthrone (B7798473) Derivative | 1.46 - 1.47 | smolecule.com |

The extensive conjugation of this compound results in strong absorption of light in the visible region of the electromagnetic spectrum. In its dihydroxy form, the compound exhibits a characteristic green color, with a maximum absorption (λmax) wavelength of approximately 600 nm. This absorption spectrum is a direct consequence of electronic transitions from the HOMO to the LUMO. The optical properties of this system have been successfully modeled using computational methods such as Time-Dependent Density Functional Theory (TD-DFT), which can accurately reproduce the experimental UV-Vis spectra.

Upon electrochemical oxidation, the electronic structure is significantly altered, leading to a distinct color change. The resulting violanthrone-16,17-quinone is yellow and displays a blue-shifted absorption maximum at around 450 nm. This spectral shift confirms the change in the conjugation pathway and molecular orbital energies upon quinone formation. The process is reversible, with the original green color and absorption spectrum being fully restored upon re-reduction of the quinone back to the dihydroxy form. rsc.org

| Compound Form | Maximum Absorption (λmax) | Appearance | Reference |

|---|---|---|---|

| This compound (Reduced) | ~600 nm | Green | |

| Violanthrone-16,17-quinone (Oxidized) | ~450 nm | Yellow |

Spectroelectrochemical Investigations of Redox States

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide detailed insights into the structural and electronic changes that occur during redox reactions.

Cyclic voltammetry studies of this compound in a dimethylformamide solution reveal its rich electrochemical behavior. The compound undergoes a quasi-reversible, two-electron oxidation process to form violanthrone-16,17-quinone. rsc.org This oxidation event has a midpoint potential near +0.4 V (vs. ferrocenium/ferrocene), though the oxidative and reductive peaks are widely separated, indicating slow electron transfer kinetics. rsc.org

In addition to the oxidation, the cyclic voltammogram shows two distinct, fairly reversible reduction waves at approximately -1.4 V and -1.6 V. rsc.org These are thought to correspond to the reduction of the two carbonyl moieties present in the core structure. rsc.org The electrochemical oxidation from the dihydroxy form to the quinone form is fully reversible; bulk electrolysis at a potential sufficient to oxidize the molecule results in the characteristic green-to-yellow color change, and subsequent reduction at an appropriate potential restores the original green solution and the salient features of the dihydroxyviolanthrone spectrum. rsc.org This reversibility distinguishes it from smaller bay quinones, which are often highly reactive and undergo irreversible redox reactions. rsc.orgrsc.org

| Process | Potential (vs. Fc+/Fc) | Characteristics | Reference |

|---|---|---|---|

| Oxidation (to Quinone) | ~ +0.4 V (midpoint) | Quasi-reversible, 2-electron | rsc.org |

| Reduction Wave 1 | ~ -1.4 V | Fairly Reversible | rsc.org |

| Reduction Wave 2 | ~ -1.6 V | Fairly Reversible | rsc.org |

Quinones can exhibit biradical character in their resonance structures, which significantly influences their reactivity. rsc.org In bay quinones, where two carbonyl groups are forced into close proximity, this effect can lead to extreme instability. rsc.orgrsc.org For example, phenanthrene-4,5-quinone is a highly reactive intermediate that cannot be isolated under normal electrochemical conditions. rsc.org

In contrast, this compound, despite having a bay dicarbonyl motif in its oxidized quinone form, is remarkably stable. rsc.org This enhanced stability is attributed to its extensive aromatic system. The large, conjugated framework helps to delocalize the electron density and mitigates the instability typically associated with the bay quinone structure. Quantum chemical calculations have established a correlation between the triplet energy of a quinone, taken as a measure of its biradical character, and its stability. rsc.orgrsc.org For a series of related compounds, a lower triplet energy correlates with a higher biradical character and greater reactivity. rsc.org The larger aromatic system in violanthrone-16,17-quinone results in a more stabilized structure compared to smaller analogs, allowing for its reversible formation and characterization. rsc.org

Intermolecular Interactions and Aggregation Phenomena

Elucidation of π-π Stacking Interactions in Molecular Assemblies

The aggregation of violanthrone (B7798473) derivatives is predominantly governed by non-covalent π-π stacking interactions between the aromatic cores of adjacent molecules. researchgate.net The strength and geometry of these interactions are highly dependent on the intermolecular distance and the relative orientation of the stacked molecules. researchgate.net

Detailed studies on soluble derivatives of 16,17-dihydroxyviolanthrone have provided significant insights into the nature of these molecular assemblies. Investigations combining ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical modeling have demonstrated that the molecules arrange themselves in a cofacial manner, characteristic of H-type aggregates. researchgate.net A key feature of these assemblies is an arrangement where the dipole moments of two adjacent molecules are nearly reversed. acs.org This antiparallel packing minimizes electrostatic repulsion and facilitates highly efficient intermolecular π-π orbital overlap, which is crucial for properties like charge transport. acs.orgcanada.ca The planarity of the violanthrone core is instrumental in enabling these close-packing arrangements.

The process of aggregation can be directly observed through spectroscopic methods. For instance, the aggregation of violanthrone derivatives in solution leads to distinct changes in their ultraviolet-visible (UV-vis) absorption spectra, often characterized by a blue-shift or the appearance of new bands corresponding to the aggregated state. researchgate.netacs.org This behavior confirms the formation of supramolecular structures held together by these pervasive π-π interactions. researchgate.net

Influence of Molecular Architecture on Aggregation Behavior

The tendency of this compound derivatives to aggregate can be precisely controlled by modifying their molecular structure, particularly through the introduction of solubilizing side chains attached to the hydroxyl groups.

The length and branching of alkyl side chains, introduced via etherification of the this compound core, have a profound effect on the degree and nature of intermolecular aggregation. researchgate.netbeilstein-journals.org Research comparing a series of 16,17-dialkoxyviolanthrone derivatives has established a clear trend: shorter, linear alkyl chains promote stronger π-π interactions. researchgate.net

A comparative study of derivatives with n-hexyl, n-octyl, and 2-ethylhexyl (a branched chain) substituents found that the derivative with the shortest linear chain (n-hexyl) exhibited the most significant π-π interactions. researchgate.netbeilstein-journals.org This is attributed to reduced steric hindrance, which allows the aromatic cores of the molecules to approach each other more closely. beilstein-journals.org Conversely, branched side chains, such as 2-ethylhexyl, induce a more disordered molecular packing arrangement in the solid state. researchgate.netnih.govmaterials-science.info This disorder hinders the formation of efficient, cofacial π-π stacking, leading to weaker intermolecular electronic coupling compared to their linear-chain counterparts. researchgate.netnih.govmaterials-science.info Consequently, derivatives with linear alkyl chains generally display superior charge transport properties in organic field-effect transistors. researchgate.netmaterials-science.info

| Derivative Compound Name | Alkyl Substituent | Chain Type | Effect on π-π Stacking | Reference |

|---|---|---|---|---|

| 16,17-bis(hexyloxy)violanthrone | n-hexyl | Linear, Short | Strongest π-π interactions due to minimal steric hindrance. | researchgate.netbeilstein-journals.org |

| 16,17-bis(octyloxy)violanthrone | n-octyl | Linear, Medium | Strong π-π interactions, but weaker than hexyloxy derivative. | researchgate.netresearchgate.net |

| 16,17-bis(dodecyloxy)violanthrone | n-dodecyl | Linear, Long | Weaker π-π interactions compared to shorter chains due to increased steric bulk. | beilstein-journals.org |

| 16,17-bis(2-ethylhexyloxy)violanthrone | 2-ethylhexyl | Branched | Hinders efficient π-π stacking, leading to a more disordered packing arrangement. | researchgate.netresearchgate.netnih.govmaterials-science.info |

The aggregation of this compound derivatives can be effectively modulated by the choice of solvent. acs.org The solubility of these compounds varies significantly in different organic solvents, and this property can be exploited to control the extent of π-π stacking in solution, which in turn influences the structure of solid-state films. acs.orgmdpi.com

A powerful technique for controlling aggregation involves using a mixture of a "good" solvent, in which the compound is highly soluble, and a "poor" solvent, in which it is sparingly soluble. For example, for 16,17-bis(2-ethylhexyloxy)violanthrone, chloroform (B151607) acts as a good solvent, while n-hexane is a poor solvent. acs.org By preparing a dilute solution in chloroform and gradually introducing n-hexane, the aggregation of the molecules can be systematically enhanced. acs.org The addition of the poor solvent effectively reduces the solvation of the aromatic core, promoting self-association through π-π stacking as the molecules seek a more energetically favorable state. acs.org This method provides a valuable tool for tuning the aggregate structures prior to their deposition into thin films. acs.org

Characterization of Aggregate Structures in Thin Films

The aggregate structures formed by derivatives of this compound in the solid state, particularly in thin films, are crucial for their application in electronic devices. These structures are typically characterized using a combination of techniques, including ultraviolet-visible (UV-vis) absorption spectroscopy, X-ray diffraction (XRD), and atomic force microscopy (AFM). researchgate.netacs.org

The degree of aggregation and crystallinity in thin films is directly influenced by the processing conditions, such as the solvent system used for deposition. acs.org For instance, thin films of 16,17-bis(2-ethylhexyloxy)violanthrone prepared from a pure chloroform solution show certain structural characteristics. However, when films are prepared from a chloroform/n-hexane mixed solvent—a condition that promotes pre-aggregation in solution—the resulting films exhibit significantly different properties. acs.org These films show a more red-shifted absorption spectrum and higher crystallinity as determined by XRD analysis. acs.org The enhanced crystallinity and stronger absorption features are direct evidence of more ordered molecular packing and intensified π-π interactions within the thin film, which can lead to improved device performance. acs.org AFM studies further complement this by providing morphological information on the film surface, revealing how different processing conditions affect the size and interconnection of crystalline domains. researchgate.netacs.org

Charge Transport Mechanisms in 16,17 Dihydroxyviolanthrone Based Materials

Evaluation of Hole Mobility in Organic Field-Effect Transistors (OFETs)

The performance of 16,17-Dihydroxyviolanthrone derivatives as semiconducting materials has been evaluated through their incorporation into Organic Field-Effect Transistors (OFETs). These devices allow for the direct measurement of charge carrier mobility. Studies have focused on derivatives where alkyl chains are added to the hydroxyl groups to improve solubility and processability, which is crucial for forming the thin films required for OFET fabrication. beilstein-journals.orgresearchgate.net All tested derivatives consistently exhibit p-type semiconductor behavior, meaning that the primary charge carriers are holes. beilstein-journals.orgresearchgate.net

The hole mobility (μh) of these materials is significantly influenced by the nature of the attached alkyl side chains. Research into dicyanomethylene-functionalised derivatives of this compound has shown a wide range of hole mobilities, from 3.6 x 10⁻⁶ to 1.07 x 10⁻² cm² V⁻¹s⁻¹. beilstein-journals.org Specifically, derivatives with linear alkyl chains, such as n-octyl or n-dodecyl groups, tend to show higher hole mobilities compared to those with branched 2-ethylhexyl chains. beilstein-journals.orgresearchgate.net For instance, a derivative with linear n-octyl chains (compound 3b in a study by Almahmoud et al.) showed a hole mobility of 1.07 x 10⁻² cm² V⁻¹s⁻¹, whereas the equivalent with a branched 2-ethylhexyl chain (compound 3a ) had a mobility of only 3.62 x 10⁻⁶ cm² V⁻¹s⁻¹. beilstein-journals.org

In another study focusing on alkoxy-substituted derivatives without the dicyanomethylene groups, a similar trend was observed. The derivative with n-hexyl chains exhibited the highest hole mobility (3.15 × 10⁻⁴ cm² V⁻¹s⁻¹) compared to derivatives with n-octyl (1.76 × 10⁻⁴ cm² V⁻¹s⁻¹) and branched 2-ethylhexyl chains (4.93 × 10⁻⁵ cm² V⁻¹s⁻¹). beilstein-journals.orgresearchgate.net The solvent used for film deposition also plays a role; using a chloroform (B151607)/n-hexane mixed solvent for a derivative film resulted in a hole mobility an order of magnitude higher than a film cast from pure chloroform (4.44 × 10⁻⁴ cm² V⁻¹s⁻¹ vs. 4.93 × 10⁻⁵ cm² V⁻¹s⁻¹). beilstein-journals.org

| Derivative Substituent | Hole Mobility (μh) (cm² V⁻¹s⁻¹) | Reference |

|---|---|---|

| Dicyanomethylene-functionalised, 2-ethylhexyl chains | 3.62 x 10⁻⁶ | beilstein-journals.org |

| Dicyanomethylene-functionalised, n-octyl chains | 1.07 x 10⁻² | beilstein-journals.org |

| Dicyanomethylene-functionalised, n-dodecyl chains | 1.21 x 10⁻³ | beilstein-journals.org |

| Alkoxy-substituted, 2-ethylhexyl chains | 4.93 x 10⁻⁵ | beilstein-journals.orgresearchgate.net |

| Alkoxy-substituted, n-octyl chains | 1.76 x 10⁻⁴ | beilstein-journals.orgresearchgate.net |

| Alkoxy-substituted, n-hexyl chains | 3.15 x 10⁻⁴ | beilstein-journals.orgresearchgate.net |

Relationship between Molecular Packing and Charge Carrier Mobility

The variation in hole mobility among different this compound derivatives is directly linked to their molecular packing in the solid state. beilstein-journals.org Effective charge transport in organic semiconductors relies on the close proximity and ordered arrangement of molecules, which facilitates the hopping of charge carriers between adjacent molecules through the overlap of their π-orbitals. beilstein-journals.org

The structure of the solubilizing alkyl side chains is a determining factor for this molecular packing. beilstein-journals.org Linear alkyl chains, such as n-hexyl or n-octyl groups, tend to promote more ordered packing and stronger intermolecular π-π stacking interactions. beilstein-journals.org This is because their linear nature allows the large, planar violanthrone (B7798473) cores to stack more efficiently. beilstein-journals.org Studies have found that derivatives with shorter linear alkyl chains (n-hexyl) exhibit the strongest π-π interactions, as the distance between adjacent molecules is reduced and there is less steric hindrance. beilstein-journals.orgresearchgate.net This enhanced intermolecular interaction provides a more continuous pathway for charge carriers, leading to higher hole mobility. beilstein-journals.org

Conversely, branched alkyl chains, such as the 2-ethylhexyl group, introduce steric hindrance that disrupts the orderly stacking of the molecules. beilstein-journals.orgresearchgate.net This leads to a more disordered packing arrangement in the solid state, hindering the formation of effective π-π stacking interactions and impeding charge transport, which results in significantly lower hole mobility. beilstein-journals.orgresearchgate.net The introduction of bulky dicyanomethylene groups can also lead to a more twisted molecular structure, further influencing the packing and electronic properties. researchgate.net The ability to control molecular packing through side-chain engineering is therefore a crucial strategy for optimizing the charge carrier mobility of these materials. beilstein-journals.org

Electronic Functionality in Organic Photovoltaic (OPV) Devices

The semiconducting properties of this compound derivatives make them candidates for use in organic photovoltaic (OPV) devices. researchgate.net In the most common OPV architecture, a bulk heterojunction (BHJ), an electron-donating (p-type) material is blended with an electron-accepting (n-type) material to form the active layer where light is converted into electricity. d-nb.infosigmaaldrich.com

Derivatives of this compound have been investigated as the p-type donor material in OPV active layers. researchgate.net These compounds possess relatively low-lying highest occupied molecular orbital (HOMO) energy levels (around -5.1 eV) and low band gaps (around 1.8 eV), which are favorable characteristics for a donor material in OPVs. researchgate.net When blended with an electron acceptor like fullerene-based PCBM, these derivatives can function as the active layer in a solar cell. researchgate.net

The performance of these OPV devices is strongly correlated with the charge transport properties of the violanthrone derivative used. A study comparing three derivatives with different alkyl chains (2-ethylhexyl, n-octyl, and n-hexyl) found that the device using the n-hexyl derivative, which had the highest hole mobility due to its superior molecular packing, also exhibited the best photovoltaic performance. researchgate.net This device achieved a power conversion efficiency (PCE) of 0.54%, which was attributed to a higher short-circuit current density (Jsc) resulting from the more crystalline film providing a better pathway for charge carriers. beilstein-journals.orgresearchgate.net In a different configuration, a violanthrone derivative was shown to act as an electron acceptor when blended with a perylene (B46583) diimide (PDI) co-acceptor, leading to enhanced light harvesting and photocurrent generation compared to a device without the violanthrone compound. beilstein-journals.org

| Parameter | Value | Reference |

|---|---|---|

| Power Conversion Efficiency (PCE) | 0.54% | researchgate.net |

| Open-Circuit Voltage (Voc) | 0.43 V | researchgate.net |

| Short-Circuit Current Density (Jsc) | 2.92 mA/cm² | researchgate.net |

| Fill Factor (FF) | 0.43 | researchgate.net |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For violanthrone (B7798473) and its derivatives, DFT calculations provide crucial insights into their fundamental properties.

Furthermore, DFT is employed to determine the electronic properties of these molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters obtained from DFT calculations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's electronic conductivity and reactivity. For some dicyanomethylene-functionalised violanthrone derivatives, this gap has been calculated to be as narrow as 1.46–1.47 eV, suggesting potential for use in organic electronics nih.gov.

DFT calculations have also been instrumental in understanding the photophysical properties of violanthrone derivatives. For instance, in studies of violanthrone-79, DFT has been used to explain its exciton (B1674681) dynamics. The calculations can predict the absorption characteristics of both the ground state and the triplet excited state, providing a theoretical basis for experimental observations acs.org.

Table 1: Calculated Electronic Properties of Selected Dicyanomethylene-Functionalised Violanthrone Derivatives nih.gov

| Compound | Ionization Energy (IE) (eV) | Electron Affinity (EA) (eV) | Fundamental HOMO-LUMO Gap (E_fund) (eV) |

| 3a | -5.38 | -4.11 | 1.27 |

| 3b | -5.34 | -4.09 | 1.25 |

| 3c | -5.40 | -4.15 | 1.25 |

Note: The specific violanthrone derivatives are designated as 3a, 3b, and 3c in the source material and feature different alkyl substituents.

Quantum Chemical Analysis of Structure-Reactivity Relationships

Quantum chemical calculations are pivotal in elucidating the relationship between the molecular structure of a compound and its chemical reactivity. For violanthrone derivatives, these methods can predict stability, reactivity, and potential reaction pathways.

A notable study employed quantum chemical calculations to investigate the stability of violanthrone-16,17-quinone, a compound structurally very similar to 16,17-dihydroxyviolanthrone . In this research, the electrochemical oxidation of this compound was found to be reversible, allowing for the characterization of the resulting quinone. Quantum chemical calculations, using the M06-2X and B3LYP methods, confirmed the experimental findings and provided insights into the stability of the "bay quinone" structure, where two carbonyl groups are in close proximity .

These calculations can also predict the energy of different electronic states, such as the triplet state, which can be a measure of the biradical character of a molecule and thus its reactivity . By analyzing the potential energy surface, as was done for violanthrone-16,17-quinone, researchers can evaluate the viability of potential reaction pathways, such as cyclization, by calculating the energy barriers and thermodynamics of the process . The results indicated that for violanthrone-16,17-quinone, a particular cyclization pathway was not viable due to a high energy barrier and endothermic nature .

The insights gained from these types of analyses are crucial for designing new materials with specific properties and for understanding the fundamental chemical behavior of complex polycyclic aromatic compounds like violanthrone derivatives.

Molecular Dynamics Simulations of Aggregation and Interfacial Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly useful for understanding the aggregation behavior of molecules in solution and their interactions at interfaces.

Several MD simulation studies have been conducted on violanthrone-based model asphaltenes, such as Violanthrone-78 and Violanthrone-79, to understand their aggregation mechanisms. These simulations have shown that the primary driving force for the aggregation of these molecules in organic solvents like toluene (B28343) is the attractive interaction between their polyaromatic cores acs.org. The formation of parallel stacking arrangements, often referred to as π-π stacking, is a key feature of this aggregation process.

The simulations also reveal the influence of molecular structure, such as the presence and length of aliphatic side chains, on the aggregation process. While the extent of aggregation may not be significantly dependent on the aliphatic/aromatic ratio, long side chains can hinder the formation of large, direct parallel stacking structures acs.org.

The nature of the solvent also plays a critical role. In a "good" solvent like toluene, which has attractive interactions with both the aromatic and aliphatic parts of the violanthrone derivatives, the resulting aggregates are smaller and less stable compared to those formed in a "poor" solvent or water acs.org. MD simulations have also been used to investigate the effect of solute inhomogeneity on aggregation, finding that a mixture of different polyaromatic compounds can lead to enhanced parallel stacking and the formation of one-dimensional rod-like structures nih.gov.

Furthermore, MD simulations have been employed to study the interfacial behavior of violanthrone derivatives, such as the adsorption of Violanthrone-79 on a quartz surface. These simulations demonstrated that the solvent type significantly impacts the kinetics of adsorption, including the rate and final amount of adsorbed material. The primary driving force for this adsorption was identified as van der Waals forces acs.org.

Advanced Applications and Emerging Research Directions

Utilization as Model Compounds in Complex Systems

The well-defined structure of 16,17-dihydroxyviolanthrone makes it an ideal model compound for studying the behavior of more complex, heterogeneous mixtures, particularly in the field of petroleum science.

Asphaltene Chemistry and Aggregation Studies

Asphaltenes, the heaviest and most polar fraction of crude oil, are notorious for their tendency to aggregate and precipitate during oil production and refining, leading to significant operational challenges. mdpi.com The molecular complexity of asphaltenes makes it difficult to study their aggregation mechanisms directly. researchgate.net Therefore, model compounds with similar structural motifs, such as this compound, are invaluable for gaining fundamental insights. researchgate.net

Studies using model compounds like this compound help to elucidate the fundamental forces driving asphaltene aggregation, which are thought to involve a combination of π-π stacking interactions between the aromatic cores, hydrogen bonding, and van der Waals forces. d-nb.info The presence of hydroxyl groups in this compound allows for the investigation of hydrogen bonding networks, which are believed to play a crucial role in the initial formation of nanoaggregates. d-nb.info By studying the aggregation behavior of this model compound under various solvent conditions, researchers can better understand and predict the conditions that lead to asphaltene precipitation in crude oil. mdpi.comnih.gov This knowledge is critical for developing effective chemical inhibitors to mitigate asphaltene deposition. mdpi.com

Integration into Organic Electronic Devices

The semiconductor properties of this compound and its derivatives have attracted considerable attention for their potential use in organic electronic devices. beilstein-journals.org These materials offer advantages such as tunable electronic properties, low-cost fabrication, and mechanical flexibility.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible electronics, such as displays and sensors. jics.org.brnih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. beilstein-journals.org The extended π-conjugated system of violanthrone (B7798473) derivatives provides a pathway for efficient charge transport. nih.gov

Research has focused on modifying the this compound core to enhance its performance in OFETs. For instance, functionalization of the hydroxyl groups with alkyl chains can improve solubility and processability, facilitating the formation of well-ordered thin films necessary for efficient charge transport. beilstein-journals.org Studies on dicyanomethylene-functionalized violanthrone derivatives have shown that such modifications can significantly influence the material's charge transport properties, achieving hole mobilities in the range of 10⁻⁶ to 10⁻² cm² V⁻¹ s⁻¹. beilstein-journals.org The ability to tune the molecular structure and, consequently, the electronic properties makes this compound a promising platform for developing high-performance p-type semiconductors for OFETs. beilstein-journals.org

Organic Photovoltaic (OPV) Cells

Organic photovoltaic (OPV) cells represent a promising technology for low-cost, flexible solar energy conversion. tum.de The efficiency of OPV devices depends on the ability of the active layer to absorb light and efficiently separate the resulting excitons (bound electron-hole pairs) into free charge carriers. mdpi.com The broad absorption spectrum and suitable energy levels of violanthrone derivatives make them attractive candidates for use as donor or acceptor materials in the photoactive layer of OPV cells. beilstein-journals.org

The dihydroxy functionality of this compound allows for the synthesis of new materials with tailored optical and electronic properties. By modifying the core structure, researchers can tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize the charge transfer process at the donor-acceptor interface. whiterose.ac.uk The development of novel violanthrone-based materials contributes to the ongoing effort to improve the power conversion efficiency and long-term stability of OPV devices. tum.demdpi.com

Potential in Photopolymerization Initiating Systems

Photopolymerization is a process where light is used to initiate a polymerization reaction, a technique widely employed in coatings, adhesives, and 3D printing. rsc.org A key component in this process is the photoinitiator, a molecule that absorbs light and generates reactive species (radicals or cations) to start the polymerization.

Violanthrone derivatives, including this compound, have been investigated for their potential as components in photoinitiating systems. dntb.gov.ua Their strong absorption in the visible light spectrum is a desirable characteristic for a photoinitiator, as it allows for the use of safer and less expensive light sources compared to UV-based systems. The excited state of these molecules can interact with other components in the formulation to generate the necessary radicals for polymerization. Further research in this area could lead to the development of highly efficient and versatile photoinitiating systems based on the this compound scaffold.

Future Prospects in Materials Design and Functionalization

The rich chemistry of this compound provides a versatile platform for the design and synthesis of new functional materials. The ability to modify the hydroxyl groups allows for the introduction of a wide range of functional moieties, enabling the fine-tuning of the molecule's properties for specific applications. beilstein-journals.org

Future research will likely focus on several key areas:

Novel Architectures: Exploring the synthesis of more complex architectures, such as dendrimers or polymers, incorporating the this compound core to create materials with unique self-assembly and electronic properties.

Enhanced Performance in Electronics: Continued efforts to design and synthesize derivatives with improved charge carrier mobility and optimized energy levels for even more efficient OFETs and OPVs.

Sensing Applications: The development of functionalized this compound derivatives that can act as chemical sensors, where changes in their optical or electronic properties signal the presence of specific analytes.

Biomedical Applications: Investigating the potential of biocompatible derivatives in areas such as bioimaging or photodynamic therapy, leveraging the compound's fluorescence and photochemical reactivity.

The electrochemical reversibility observed in the oxidation of this compound suggests its potential in the design of materials for controlled release systems, where the rate of release could be modulated by external stimuli. researchgate.net The ongoing exploration of its derivatives will undoubtedly unlock new possibilities in materials science and technology.

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 16,17-dihydroxyviolanthrone, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound is synthesized via etherification or methylation reactions. For example, reacting this compound with ethylene dibromide in anhydrous dimethylformamide (DMF) under reflux (120°C, 24 hours) forms an ether derivative . Methylation with dimethyl sulfate in alkaline conditions (pH 10–12, 60°C) yields methylated derivatives used in vat dyes like Vat Green 2 . Optimization involves adjusting stoichiometry, temperature, and catalyst selection (e.g., Mn³⁺ in electrochemical synthesis) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use UV-Vis spectroscopy to monitor redox states (e.g., λmax shifts from 600 nm for the reduced form to 450 nm upon oxidation to violanthrone-16,17-quinone) . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases resolves impurities. Infrared (IR) spectroscopy identifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functional groups .

Q. How does this compound function in vat dye chemistry, and what mechanistic insights are critical for experimental design?

- Methodological Answer : As a vat dye precursor, its planar polycyclic structure enables π-π interactions with cellulose fibers. Reduction with sodium dithionite (Na₂S₂O₄) in alkaline media generates the water-soluble leuco form, which oxidizes back upon exposure to air. Mechanistic studies require controlled anaerobic conditions and pH monitoring (pH 12–14) to stabilize intermediates .

Advanced Research Questions

Q. What electrochemical methods resolve contradictions in the redox behavior of this compound, particularly quasi-reversible voltammetric peaks?

- Methodological Answer : Cyclic voltammetry in DMF/0.1 M TBAPF₆ at low temperatures (−44°C) separates overlapping reduction peaks (e.g., two distinct waves at −1.4 V and −1.6 V vs. Fc/Fc⁺) . Bulk electrolysis at 0 V (vs. Fc/Fc⁺) confirms a two-electron oxidation process, validated by charge consumption (~90% of theoretical 2e⁻/molecule) and UV-Vis reversibility . Adjust scan rates (10–1000 mV/s) to probe kinetic limitations in electron transfer .

Q. How can computational models (e.g., DFT) clarify the electronic structure and reactivity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) at the M06-2X/cc-pVTZ level calculates frontier molecular orbitals to predict redox potentials and charge distribution. Compare HOMO-LUMO gaps of dihydroxyviolanthrone (~3.2 eV) with violanthrone-quinone derivatives (~2.8 eV) to explain enhanced conductivity in battery applications .

Q. What role does this compound play in organic electrode design for high-voltage batteries, and how can its stability be improved?

- Methodological Answer : Its planar conformation and hydroxyl groups facilitate π-stacking in electrodes, enabling discharge voltages >2.5 V. Enhance cycling stability by substituting hydroxyl groups with electron-withdrawing moieties (e.g., nitro or carboxyl) to reduce dissolution in electrolytes. Test in coin cells with LiPF₆-based electrolytes and graphite counter-electrodes .

Q. How do non-electrochemical reorganization processes complicate the interpretation of voltammetric data for this compound?

- Methodological Answer : Slow electron transfer kinetics and post-oxidation structural relaxation (e.g., quinoid ring distortion) contribute to peak broadening. Use spectroelectrochemical UV-Vis during cyclic voltammetry to correlate optical changes with redox events. Compare room-temperature vs. low-temperature (−44°C) voltammograms to decouple kinetic and thermodynamic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.